Triphenylmethanesulfenyl chloride

Description

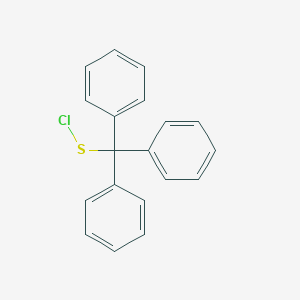

Structure

3D Structure

Properties

IUPAC Name |

trityl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQHJLXIUQQVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321627 | |

| Record name | Triphenylmethanesulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-03-5 | |

| Record name | 24165-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylmethanesulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanesulfenyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylmethanesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylmethanesulfenyl chloride, also known as tritylsulfenyl chloride, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tritylthio group ((C₆H₅)₃CS-), a sterically hindered and versatile protecting group for thiols. The bulky triphenylmethyl (trityl) group offers significant steric shielding, enabling selective reactions at other functional groups within a molecule. Furthermore, the tritylthio group can be readily cleaved under specific conditions, making it an attractive tool in multi-step synthetic strategies, particularly in the fields of peptide and nucleotide chemistry. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and commonly employed protocol, the underlying reaction mechanism, purification techniques, and methods for its characterization.

Synthetic Approach: Chlorination of Triphenylmethanethiol

The most direct and widely accepted method for the preparation of this compound is the chlorination of its corresponding thiol, triphenylmethanethiol (also known as trityl mercaptan). This reaction employs a suitable chlorinating agent to convert the thiol functionality into a sulfenyl chloride. Among the various chlorinating agents, sulfuryl chloride (SO₂Cl₂) is a commonly used and effective choice for this transformation.

Reaction Scheme:

(C₆H₅)₃CSH + SO₂Cl₂ → (C₆H₅)₃CSCl + SO₂ + HCl

The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as byproducts. The selection of an appropriate inert solvent is crucial to ensure a controlled reaction and facilitate product isolation.

Detailed Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound from triphenylmethanethiol using sulfuryl chloride.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Triphenylmethanethiol | (C₆H₅)₃CSH | 276.40 | 10.0 g | 0.0362 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 3.2 mL (5.3 g) | 0.0393 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hexane (anhydrous) | C₆H₁₄ | 86.18 | As needed | - |

Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Schlenk flask or other suitable container for storing the final product under an inert atmosphere

Procedure:

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.0362 mol) of triphenylmethanethiol in 100 mL of anhydrous dichloromethane. The second neck of the flask should be fitted with a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfuryl Chloride: While stirring the cooled solution, add 3.2 mL (5.3 g, 0.0393 mol) of sulfuryl chloride dropwise from the dropping funnel over a period of 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C. Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1 hour.

-

Solvent Removal: Remove the ice bath and allow the reaction mixture to warm to room temperature. Remove the solvent (dichloromethane) and volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization:

-

Dissolve the crude solid residue in a minimal amount of hot anhydrous dichloromethane.

-

Slowly add anhydrous hexane until the solution becomes slightly turbid.

-

Warm the mixture gently until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

-

Drying and Storage: Dry the purified this compound under vacuum. The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator to prevent decomposition.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The chlorination of thiols with sulfuryl chloride is believed to proceed through a radical chain mechanism or a polar mechanism, depending on the reaction conditions. In the absence of radical initiators and in a polar solvent like dichloromethane, a polar mechanism is more likely.

Proposed Polar Mechanism:

-

Initial Reaction: The sulfur atom of triphenylmethanethiol, being nucleophilic, attacks one of the chlorine atoms of sulfuryl chloride.

-

Intermediate Formation: This leads to the formation of a transient sulfonium-like intermediate.

-

Elimination: The intermediate then collapses, eliminating a molecule of sulfur dioxide and a proton, which is subsequently scavenged by a chloride ion to form hydrogen chloride, yielding the desired this compound.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed polar mechanism for the reaction of triphenylmethanethiol with sulfuryl chloride.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties:

| Property | Value |

| Appearance | Yellow crystalline solid |

| Melting Point | 137-139 °C |

| Molecular Formula | C₁₉H₁₅ClS |

| Molar Mass | 310.84 g/mol |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.20 and 7.50 ppm, corresponding to the 15 protons of the three phenyl rings.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will exhibit several signals in the aromatic region (approximately δ 127-145 ppm) corresponding to the different carbon atoms of the phenyl rings. A key signal to identify is the quaternary carbon attached to the sulfur atom, which is expected to appear at a distinct chemical shift.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The compound should be protected from moisture to prevent hydrolysis, which would lead to the formation of triphenylmethanethiol and hydrochloric acid.

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the introduction of the tritylthio protecting group for thiols. This is particularly useful in the synthesis of complex molecules where the selective protection and deprotection of thiol groups are required. For instance, in peptide synthesis, the thiol group of cysteine residues can be protected as a trityl thioether. The trityl group is stable to many reaction conditions used in peptide synthesis but can be selectively removed under acidic conditions or by treatment with silver nitrate or mercuric acetate.

Furthermore, this compound can react with various nucleophiles to form other sulfur-containing compounds, making it a versatile intermediate in organosulfur chemistry.

Conclusion

The synthesis of this compound via the chlorination of triphenylmethanethiol with sulfuryl chloride is a reliable and efficient method for obtaining this valuable synthetic reagent. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully prepare and utilize this compound for the protection of thiols and as an intermediate in various organic transformations. The ability to characterize the product thoroughly using spectroscopic methods ensures the quality and suitability of the reagent for its intended applications in research and development.

References

- Senning, A. (1991). Triphenylmethanethiol and this compound. Sulfur Letters, 12(4-5), 183-192.

- Garnsey, M. R., Wengryniuk, S. E., & Coltart, D. M. (2009). Triphenylmethanethiol. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Field, L. (1960). Chemistry of the Disulfide Linkage. In Organic Sulfur Compounds (Vol. 1, pp. 262-302). Pergamon.

- Kharasch, N., & Parker, A. J. (1961). The Perkow Reaction. I. The Reaction of Trialkyl Phosphites with Halogenated Carbonyl Compounds. Journal of Organic Chemistry, 26(4), 1103–1108.

- Capozzi, G., & Modena, G. (1974). The Addition of Sulfenyl Halides to Olefins. In The Chemistry of the Thiol Group (Part 2, pp. 785-839). John Wiley & Sons, Ltd.

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.

An In-Depth Technical Guide to the Chemical Properties and Applications of Triphenylmethanesulfenyl Chloride

This guide provides an in-depth exploration of triphenylmethanesulfenyl chloride (TrSCl), a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of facts to deliver a functional understanding of TrSCl's synthesis, reactivity, and strategic applications, grounded in mechanistic principles and field-proven insights.

Introduction: The Strategic Value of the Tritylsulfenyl Moiety

This compound, also known as tritylsulfenyl chloride, is an organosulfur reagent distinguished by the sterically demanding triphenylmethyl (trityl) group attached to a reactive sulfenyl chloride (-SCl) moiety. This unique structure makes it an invaluable tool, primarily for the selective protection of thiol functional groups, especially the side chain of cysteine in peptide synthesis.[1] The bulky trityl group provides steric hindrance, while the sulfur-chlorine bond offers a site for facile nucleophilic attack. Its applications extend into nucleoside chemistry and the formation of specific disulfide bonds, making a thorough understanding of its properties essential for advanced organic synthesis.[2]

Core Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[3] Its stability and reactivity are dictated by the interplay between the bulky, electron-donating trityl group and the electrophilic sulfur center.

| Property | Value | Source(s) |

| CAS Number | 24165-03-5 | [4][5] |

| Molecular Formula | C₁₉H₁₅ClS | [4] |

| Molecular Weight | 310.84 g/mol | [4] |

| Appearance | Yellow Solid | [3] |

| Melting Point | ~137 °C | |

| Storage Conditions | 2°C - 8°C, under inert gas | [5] |

| Solubility | Soluble in dichloromethane (DCM), ethyl acetate | [3] |

Synthesis of this compound

The primary route to synthesizing this compound involves the direct chlorination of its corresponding thiol, triphenylmethanethiol. This reaction is efficient and leverages readily available starting materials.

Experimental Protocol: Synthesis via Chlorination

Causality: The choice of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is critical. It provides a source of electrophilic chlorine that readily reacts with the nucleophilic sulfur of the thiol without requiring harsh conditions that could degrade the trityl group. The reaction is typically performed in an inert, aprotic solvent like dichloromethane to prevent side reactions.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve triphenylmethanethiol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize byproduct formation.

-

Chlorination: Add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes. The slight excess of the chlorinating agent ensures complete conversion of the starting thiol.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining SO₂Cl₂ and byproduct HCl.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The resulting yellow solid can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure this compound.

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of TrSCl is dominated by the electrophilicity of the sulfur atom, which is readily attacked by a wide range of nucleophiles.

Reaction with Nucleophiles: An Sₙ2 Mechanism at Sulfur

The reaction of this compound with a thiol (R-SH) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride. This forms a transient trigonal bipyramidal transition state, leading to the displacement of the chloride ion and the formation of an unsymmetrical disulfide (Tr-S-S-R).[6]

Caption: Sₙ2 mechanism of TrSCl with a thiol nucleophile.

This reactivity is the cornerstone of its use as a protecting group for thiols, particularly cysteine residues in peptide chemistry.[1] The resulting S-trityl disulfide linkage is stable under various conditions but can be cleaved selectively when desired. Similar reactions occur with other nucleophiles like amines and alcohols, forming sulfenamides and sulfenates, respectively.[2][7]

Application in Peptide Synthesis: The S-Trityl Protecting Group

The selective protection of the cysteine sulfhydryl group is mandatory in peptide synthesis to prevent unwanted side reactions like alkylation or oxidation.[8] The trityl group, introduced via TrSCl, is a highly effective protecting group for this purpose.

Authoritative Insight: The S-trityl group is particularly recommended for routine synthesis of cysteine-containing peptides using the Fmoc/tBu strategy.[1] Its key advantage is its lability to trifluoroacetic acid (TFA), which allows for its removal during the standard final cleavage step from the resin support.[1][9] This simplifies the workflow, yielding the peptide in its reduced, free-thiol form, ready for subsequent controlled oxidation to form the desired disulfide bonds.

Experimental Workflow: Cysteine Protection and Deprotection

Caption: Workflow for S-Trityl protection in peptide synthesis.

Protocol: Deprotection of S-Trityl Group

Causality: Acidic deprotection with TFA works by protonating the sulfur atom, making the bulky and highly stable triphenylmethyl cation an excellent leaving group. Scavengers, such as triisopropylsilane (TIS) or water, are essential in the cleavage cocktail.[10] They act as cation traps, irreversibly reacting with the released trityl cation and preventing it from re-alkylating other nucleophilic residues (like tryptophan) on the peptide chain.[10]

-

Preparation: Place the dry, S-trityl protected peptide-resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitation: Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove residual scavengers and cleavage byproducts.[9]

-

Drying: Dry the final peptide product under vacuum.

Spectroscopic Characterization

While specific spectra can vary, the expected data for this compound can be predicted based on its structure.

| Technique | Expected Features | Reference |

| ¹H NMR | Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings. | [4] |

| ¹³C NMR | Multiple signals in the aromatic region (~125-145 ppm). A key signal for the quaternary carbon attached to the sulfur atom. | [4] |

| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching (~1450-1600 cm⁻¹), and a characteristic C-S stretching band. | [4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 310, with a characteristic M+2 isotope peak at m/z 312 (~1/3 the intensity) due to the ³⁷Cl isotope. A prominent fragment at m/z 243 corresponding to the stable triphenylmethyl (trityl) cation [(C₆H₅)₃C]⁺. | [4][11] |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Use in a certified chemical fume hood is mandatory. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not expose to water or moisture, as it can hydrolyze to release hydrochloric acid.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C). Keep away from water, strong oxidizing agents, and strong bases.[3][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive materials.

Conclusion

This compound is more than a mere reagent; it is a strategic enabler for complex molecular construction. Its well-defined reactivity, centered on the electrophilic S-Cl bond, allows for the highly efficient and selective protection of thiols. The stability of the S-trityl group, combined with its straightforward acidic cleavage, makes it a preferred choice in modern Fmoc-based solid-phase peptide synthesis. For the medicinal chemist and peptide scientist, a mastery of its properties and protocols is a critical asset in the development of novel therapeutics and research tools.

References

-

Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). AAPPTec. Retrieved from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). AAPPTec Peptides. Retrieved from [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Bartoli, S., Di Bugno, C., & Ghelfi, F. (1999). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 64(16), 5886-5889. Retrieved from [Link]

-

St. Hilaire, P. M., & Alves, C. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein and Peptide Letters, 21(5), 488-492. Retrieved from [Link]

-

Triphenylmethanethiol. (n.d.). Wikipedia. Retrieved from [Link]

-

Methanesulfenyl chloride, trichloro-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenyl. Journal of the American Chemical Society, 85(9), 1337-1341. Retrieved from [Link]

-

Triphenylmethyl chloride. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Barlos, K., Gatos, D., & Papaphotiou, G. (1993). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. International journal of peptide and protein research, 42(6), 573-577. Retrieved from [Link]

-

Galande, A. K., & Mutz, M. W. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. The AAPS Journal, 8(4), E651-E657. Retrieved from [Link]

-

Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Science of Synthesis. Thieme. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved from [Link]

-

Reactions of Thiols. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Thiol-ene reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Reactions of thiols. (2019, October 15). YouTube. Retrieved from [Link]

-

Trichloromethanesulfonyl chloride. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. This compound - Enamine [enamine.net]

- 3. nanochemazone.com [nanochemazone.com]

- 4. This compound | C19H15ClS | CID 342378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triphenylmethanethiol - Wikipedia [en.wikipedia.org]

- 8. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triphenylmethyl chloride [webbook.nist.gov]

An In-depth Technical Guide to Triphenylmethanesulfenyl Chloride: Synthesis, Mechanisms, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylmethanesulfenyl chloride, also known as tritylsulfenyl chloride, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trityl protecting group onto thiol functionalities. Its CAS Number is 24165-03-5.[1][2] The bulky trityl group provides steric hindrance, effectively shielding the highly nucleophilic thiol group from unwanted side reactions during complex multi-step syntheses, particularly in the realm of peptide and medicinal chemistry. This guide offers a comprehensive overview of the synthesis, reaction mechanisms, and practical applications of this compound, with a focus on its role in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 24165-03-5 | [1][2] |

| Molecular Formula | C₁₉H₁₅ClS | [1] |

| Molecular Weight | 310.84 g/mol | [1] |

| Appearance | Yellow Solid | ChemicalBook |

| Melting Point | 137 °C | ChemicalBook |

| Boiling Point | 421.5±44.0 °C (Predicted) | ChemicalBook |

| Density | 1.204±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | ChemicalBook |

Spectroscopic data is crucial for the verification of the identity and purity of this compound.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings. | [1] |

| ¹³C NMR | Resonances for the aromatic carbons and the quaternary carbon of the trityl group. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [1] |

| IR Spectroscopy | Vibrational bands associated with the aromatic C-H and C-C bonds, and the C-S and S-Cl bonds. | [1] |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the chlorination of triphenylmethanethiol.

Core Reaction Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Triphenylmethanethiol

This protocol is based on the established reaction of thiols with sulfuryl chloride.[3]

Materials:

-

Triphenylmethanethiol ((C₆H₅)₃CSH)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylmethanethiol in a minimal amount of anhydrous carbon tetrachloride. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Chlorinating Agent: While stirring vigorously, add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous carbon tetrachloride dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting thiol is no longer detectable.

-

Workup: Once the reaction is complete, remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator. The crude product is often a yellow solid.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as this compound is sensitive to moisture and will hydrolyze.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to prevent the formation of side products and ensures a controlled reaction rate.

-

Inert Solvent: Carbon tetrachloride or dichloromethane are used as they are inert to the reactants and products and can be easily removed after the reaction.

Reaction Mechanisms and Applications in Drug Development

The primary utility of this compound in drug development lies in its function as a protecting group for thiols, most notably the side chain of cysteine residues in peptides.

Mechanism of Thiol Protection

The reaction of this compound with a thiol proceeds via a nucleophilic substitution at the sulfur atom.

Caption: Mechanism of S-Tritylation.

Expertise & Experience: The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. The bulky trityl group makes this an Sₙ2-type reaction at the sulfur center. The chloride ion is a good leaving group, driving the reaction to completion.

Application in Solid-Phase Peptide Synthesis (SPPS)

The S-trityl group is particularly valuable in Fmoc-based solid-phase peptide synthesis for the protection of cysteine residues.

Workflow for Cysteine Protection in SPPS:

Caption: Workflow of Cysteine Protection in SPPS.

Trustworthiness: The S-trityl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid). This orthogonality is a cornerstone of a self-validating protection strategy in SPPS.

Protocol: S-Tritylation of Cysteine

This protocol describes the protection of the thiol group of cysteine using this compound.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: Suspend L-cysteine hydrochloride monhydrate in anhydrous DCM in a round-bottom flask.

-

Basification: Add triethylamine (2.2 equivalents) to the suspension and stir until the cysteine dissolves.

-

Addition of Reagent: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude S-trityl-L-cysteine. The product can be further purified by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key reagent for the protection of thiol groups in organic synthesis, with significant applications in drug development, particularly in the synthesis of complex peptides. Its ability to introduce the acid-labile S-trityl group orthogonally to the base-labile Fmoc group makes it an invaluable tool for peptide chemists. A thorough understanding of its synthesis, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Triphenylmethanethiol. [Link]

-

ResearchGate. New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. [Link]

-

Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

-

NIST WebBook. Triphenylmethyl chloride. [Link]

-

NIST WebBook. Methanesulfenyl chloride, trichloro-. [Link]

-

Fisher Scientific. This compound, TRC 25 g. [Link]

-

Physical Chemistry Laboratory Server. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. [Link]

-

ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]

-

ResearchGate. A Novel Synthetic Approach of Tryptophan-Containing Cystine Peptides by Regioselective Disulfide Bond-Forming Reaction Using the Silyl Chloride—Sulfoxide System. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Tritylsulfenyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and handling of tritylsulfenyl chloride ((C₆H₅)₃CSCl). As a potent thiol-protecting reagent and a valuable intermediate in organic synthesis, maintaining its integrity is paramount for reproducible and successful experimental outcomes. This document moves beyond mere procedural lists to explain the underlying chemical principles that govern its stability, ensuring a self-validating system of protocols.

The Chemical Profile of Tritylsulfenyl Chloride: A Double-Edged Sword

Tritylsulfenyl chloride is an organosulfur compound characterized by a bulky trityl (triphenylmethyl) group attached to a sulfenyl chloride moiety. This structure imparts unique reactivity, making it highly effective for introducing the trityl protecting group onto thiols. However, the very nature of the sulfur-chlorine bond, polarized and reactive, also renders the compound susceptible to degradation.

Its primary utility lies in its reaction with thiols to form stable trityl thioethers, which can be cleaved under specific conditions. This reactivity profile is crucial for multi-step syntheses where selective protection and deprotection of thiol functional groups are required. The key challenge for any researcher is to preserve the integrity of the S-Cl bond from the moment the bottle is opened until the reagent is consumed in a reaction.

The Primary Challenge: Hydrolytic Instability

The single most critical factor governing the stability of tritylsulfenyl chloride is its acute sensitivity to moisture.[1][2][3][4] The sulfur-chlorine bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

Mechanism of Decomposition:

The decomposition process is an irreversible hydrolytic cleavage. Upon exposure to atmospheric or solvent-borne moisture, the compound degrades into several byproducts, primarily triphenylmethanol, hydrogen chloride (HCl), and various sulfur oxides. This not only depletes the active reagent but also introduces acidic and potentially reactive contaminants into the experimental system, which can lead to unforeseen side reactions and yield loss.

Below is a diagram illustrating this principal degradation pathway.

Caption: Primary hydrolytic decomposition pathway of tritylsulfenyl chloride.

This inherent reactivity necessitates a rigorous approach to storage and handling, focusing entirely on the exclusion of water.

Incompatible Materials and Conditions

Beyond water, several other conditions and materials are incompatible with tritylsulfenyl chloride and must be avoided to ensure its stability and prevent hazardous situations.[5][6]

-

Strong Oxidizing Agents: These can lead to uncontrolled and potentially exothermic reactions, oxidizing the sulfur atom.[1][5][6]

-

Strong Bases/Alkalis: Will readily react with the acidic compound, neutralizing it and promoting degradation.[2][7]

-

Alcohols: Similar to water, alcohols will cause alcoholysis, consuming the reagent to form unwanted byproducts.[7]

-

Heat and Ignition Sources: While stable at ambient temperatures, the compound will undergo thermal decomposition at elevated temperatures, releasing irritating and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[2][5][6]

-

Certain Metals: The compound is corrosive and may react with mild steel, aluminum, or galvanized metals, potentially producing flammable hydrogen gas.[7][8]

Recommended Protocols for Storage and Handling

A systematic and disciplined approach to storage and handling is not merely a recommendation but a requirement for the successful use of tritylsulfenyl chloride. The following protocols are designed to create a self-validating system that protects the reagent's integrity.

Long-Term Storage

The objective of long-term storage is to create an environment that is cool, dry, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes thermal decomposition and reduces the partial pressure of any residual moisture.[1][5][8] |

| Atmosphere | Store under a dry, inert gas (Nitrogen or Argon). | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[1][3] |

| Container | Keep in the original, tightly sealed container. | Prevents ingress of atmospheric moisture and contaminants.[3][5][6][8] |

| Location | A well-ventilated, dedicated corrosives storage area. | Ensures safety in case of accidental spills and prevents cross-contamination.[2][5] |

Experimental Handling and Dispensing

Every time the container is opened, the reagent is at risk. The following workflow minimizes this risk.

Caption: Recommended workflow for handling moisture-sensitive tritylsulfenyl chloride.

Step-by-Step Protocol for Handling and Dispensing:

-

Preparation:

-

If the reagent is stored refrigerated, allow the sealed container to equilibrate to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Perform all manipulations in a chemical fume hood.[2] For maximum protection of the reagent, use of a glovebox or Schlenk line with a dry, inert atmosphere is strongly advised.

-

Ensure all necessary personal protective equipment (PPE) is worn: chemical safety goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat.[1][2][3]

-

-

Dispensing:

-

If not using a glovebox, establish a positive pressure of dry nitrogen or argon into the container as it is opened.

-

Open the container briefly and quickly weigh the desired amount of the solid into a dry, pre-tared vessel.

-

Minimize the time the container is open to the atmosphere. Avoid generating dust.[3][8]

-

-

Resealing and Storage:

Purity Assessment and Signs of Degradation

Verifying the quality of tritylsulfenyl chloride before use can save significant time and resources.

-

Visual Inspection: High-purity tritylsulfenyl chloride typically appears as a light orange to yellow or green crystalline powder. The presence of white, clumpy solids may indicate the formation of triphenylmethanol due to hydrolysis.

-

Melting Point Analysis: A sharp melting point within the specified range (e.g., 137-141 °C) is a good indicator of high purity. A depressed or broad melting range suggests the presence of impurities, likely from decomposition.

-

Analytical Techniques: For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity, as it is a method used by commercial suppliers. ¹H NMR spectroscopy can also be employed to detect the characteristic signals of degradation products like triphenylmethanol.

Protocol: Purity Verification by Melting Point

-

Ensure the melting point apparatus is clean, dry, and calibrated.

-

Under an inert atmosphere (if possible), load a small, representative sample of the tritylsulfenyl chloride into a capillary tube.

-

Seal the capillary tube quickly to prevent moisture uptake during the measurement.

-

Place the tube in the apparatus and increase the temperature at a moderate rate (e.g., 10-15 °C/min) for an initial scan.

-

Observe the approximate melting range and repeat the measurement with a fresh sample, this time heating slowly (1-2 °C/min) as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.

-

Compare this range to the literature value. A range greater than 2-3 °C or a value significantly below the expected range indicates impurity.

By adhering to these principles and protocols, researchers can ensure the long-term stability and efficacy of their tritylsulfenyl chloride stocks, leading to more reliable and reproducible results in the laboratory.

References

-

Material Safety Data Sheet TRITYL CHLORIDE, 99%. (n.d.). Retrieved January 9, 2026, from [Link]

-

Cas 76-83-5, Triphenylmethyl chloride | lookchem. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Material Safety Data Sheet TRITYL CHLORIDE, 99%. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. balajiformulations.com [balajiformulations.com]

- 6. balajiformulations.com [balajiformulations.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Triphenylmethanesulfenyl chloride mechanism of action

<-1> ## Triphenylmethanesulfenyl Chloride: A Technical Guide to its Mechanism of Action

Introduction

This compound (TrSCl) is a pivotal reagent in modern organic synthesis, particularly valued in peptide chemistry and the development of complex pharmaceuticals. Its utility stems from the unique interplay between the sterically demanding triphenylmethyl (trityl, Trt) group and the reactive sulfenyl chloride (-SCl) moiety. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of TrSCl, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its primary applications, focusing on its role as a premier thiol protecting group and a versatile tool for constructing disulfide bonds.

This compound is a yellow solid reagent used to introduce the trityl protecting group onto thiols, as well as amino and hydroxyl groups.[1][2] The resulting S-trityl group is prized for its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols, making it a cornerstone of regioselective synthesis.[3][4]

Core Reactivity and Mechanistic Principles

The functionality of this compound is dominated by the electrophilic nature of its sulfur atom. The adjacent chlorine atom, being a good leaving group, renders the sulfur susceptible to nucleophilic attack. The large trityl group provides significant steric hindrance, which influences the reagent's selectivity and the stability of its derivatives.

Mechanism of Action in Thiol Protection (S-Tritylation)

The most prominent application of TrSCl is the protection of sulfhydryl groups (-SH), particularly the side chain of cysteine residues in peptides.[5] This reaction, known as S-tritylation, proceeds via a direct nucleophilic substitution mechanism.

-

Nucleophilic Attack: The thiol, acting as a nucleophile, attacks the electrophilic sulfur atom of TrSCl.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The chloride ion departs, resulting in a protonated S-tritylated thiol (a sulfonium ion).

-

Deprotonation: A mild base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the sulfur atom to yield the final, stable S-trityl protected thiol and the corresponding ammonium salt.

Causality Insight: The choice of a hindered, non-nucleophilic base is critical. It must be basic enough to neutralize the liberated HCl without competing with the thiol as a nucleophile, which would lead to unwanted side reactions with the TrSCl reagent.

Caption: Mechanism of S-Tritylation using TrSCl.

Mechanism of Action in Disulfide Bond Formation

This compound is also a valuable precursor for the synthesis of unsymmetrical disulfides (R-S-S-R'), which are challenging to prepare selectively.[6][7] The strategy involves the initial formation of an S-trityl thioether, which then serves as a stable, activatable intermediate.

One common approach involves reacting TrSCl with a first thiol (R¹SH) to form the S-trityl protected intermediate (R¹-S-STr). This intermediate can then be reacted with a second, different thiol (R²SH) under specific activating conditions to yield the unsymmetrical disulfide.[8] Alternatively, photochemical radical coupling of sulfenyl chlorides can be employed to generate both symmetrical and unsymmetrical disulfides.[9]

The reaction of a thiol with 1-chlorobenzotriazole (BtCl) can also form a benzotriazolated thiol intermediate (RSBt), which reacts with a second thiol to produce the unsymmetrical disulfide in a one-pot sequence.[8]

Caption: General workflow for unsymmetrical disulfide synthesis.

Cleavage of the S-Trityl Protecting Group

The utility of the S-trityl group is defined by its selective removal. The cleavage strategy dictates the final product, yielding either a free thiol or a disulfide bond.

Acidic Cleavage to Yield Free Thiol

The most common method for S-trityl deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[3][10] The mechanism is an Sₙ1-type reaction:

-

Protonation: The acid protonates the sulfur atom of the thioether.

-

Cation Formation: The bulky trityl group departs as a highly stable triphenylmethyl cation (trityl cation), leaving the free thiol.[11]

-

Cation Scavenging: The liberated trityl cation is a potent electrophile that can re-react with the desired thiol product or other nucleophilic residues.[10] To prevent this, "scavengers" such as triisopropylsilane (TIS) or triethylsilane (TES) are added.[11] These scavengers irreversibly trap the cation by donating a hydride.[11]

Oxidative Cleavage to Yield Disulfide Bonds

Alternatively, the S-trityl group can be removed under mild oxidative conditions to directly form a symmetrical disulfide bond (-S-S-).[3] Reagents like iodine (I₂) are commonly used for this transformation. This method is particularly useful in peptide synthesis for forming intramolecular or intermolecular disulfide bridges.[3] More recently, visible-light-mediated photocatalytic methods have been developed to convert trityl thioethers into symmetrical disulfides under pH-neutral conditions, offering an orthogonal approach to traditional acid-based deprotection.[12]

| Feature | Acidic Cleavage (TFA/TIS) | Oxidative Cleavage (I₂) | Photocatalytic Cleavage |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Iodine (I₂) | Photoredox Catalyst + Light |

| Co-reagent/Scavenger | Triisopropylsilane (TIS) | Not applicable | Not applicable |

| Primary Product | Free Thiol (-SH) | Disulfide Bond (-S-S-) | Disulfide Bond (-S-S-) |

| Reaction Time | 30 min - 2 hours | 5 - 30 minutes | Varies |

| Key Advantage | Releases the free thiol | Directly forms disulfide | Mild, pH-neutral conditions |

| Potential Side Reactions | Incomplete scavenging | Over-oxidation | Substrate dependent |

| Reference | [3][11] | [3] | [12] |

Experimental Protocols

Protocol 1: S-Tritylation of a Generic Thiol

This protocol describes a standard procedure for the protection of a thiol using this compound.

-

Preparation: Dissolve the thiol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure S-tritylated product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness Insight: Each step is designed for self-validation. TLC monitoring confirms the consumption of starting material. The aqueous workup removes the base and its salt. Final characterization by NMR and MS provides definitive proof of the desired product's identity and purity.

Protocol 2: Acidic Deprotection of an S-Trityl Group

This protocol details the removal of the S-trityl group to regenerate the free thiol.

-

Preparation: Dissolve the S-tritylated compound (1.0 eq) in a minimal amount of DCM.

-

Scavenger Addition: Add triisopropylsilane (TIS) (2.0-5.0 eq) to the solution.

-

Cleavage: Add trifluoroacetic acid (TFA) to create a solution of 95% TFA, 2.5% TIS, and 2.5% DCM (adjust ratios as needed). Stir at room temperature.

-

Reaction: Monitor the reaction by TLC or LC-MS. Cleavage is typically complete within 1-2 hours.

-

Workup: Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the TFA.

-

Purification: Precipitate the deprotected product by adding cold diethyl ether. Collect the solid by filtration or centrifugation. Wash the product with cold ether to remove residual scavengers and trityl byproducts. Further purification can be achieved by HPLC if necessary.

Caption: A self-validating experimental workflow.

Applications in Drug Development and Research

The robust and selective nature of TrSCl chemistry is highly relevant to drug development. In peptide-based therapeutics, precise control over cysteine residues is essential for creating specific disulfide bridges that define the protein's tertiary structure and biological activity.[4] The ability to selectively protect and deprotect thiols allows for the regioselective formation of multiple disulfide bonds in complex peptides.[4]

Furthermore, S-trityl-L-cysteine itself has been identified as a potent inhibitor of the human kinesin Eg5, a target for anti-cancer therapeutics.[13] It blocks mitotic progression, making it a valuable starting point for the development of novel mitotic inhibitors.[13] This highlights how derivatives of TrSCl chemistry can directly lead to pharmacologically active compounds.

Conclusion

This compound is more than a simple protecting group reagent; it is a sophisticated tool that offers chemists precise control over sulfur chemistry. Its mechanism of action, centered on the electrophilic sulfur and the stabilizing, sterically influential trityl group, enables reliable thiol protection and strategic disulfide bond formation. Understanding the causality behind the choice of reagents, reaction conditions, and cleavage strategies is paramount for leveraging the full potential of TrSCl in the synthesis of complex molecules, from custom peptides to novel drug candidates. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to master this versatile reagent.

References

- A Comparative Guide to the Cleavage of the S-Trityl Group: Acidic vs. Oxidative Methods. (n.d.). Benchchem.

- Pearson, D., et al. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.

- Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55, 1367-1374.

- This compound. (n.d.). Enamine.

- Mochizuki, M., et al. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Organic Letters, 17(9), 2202-2205.

- A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides. (2024). NIH.

- Cleavage of the trityl group in the presence of other protecting groups. (n.d.). Benchchem.

- Cys thiol protection with the trityl (Trt) protecting group. (n.d.). ResearchGate.

- Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (n.d.). Source-unavailable.

- S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. (n.d.). PubMed.

- This compound CAS#: 24165-03-5. (n.d.). ChemicalBook.

- Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. (2025). PMC - NIH.

- Hunter, R., et al. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Journal of Organic Chemistry, 71, 8268-8271.

Sources

- 1. This compound - Enamine [enamine.net]

- 2. This compound CAS#: 24165-03-5 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 9. A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

- 13. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectral Data of Triphenylmethanesulfenyl Chloride

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for triphenylmethanesulfenyl chloride (TrSCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectral interpretation with practical, field-proven insights into data acquisition and the underlying chemical principles.

Introduction: The Structural and Chemical Context

This compound, also known as tritylsulfenyl chloride, is an organosulfur compound with the formula (C₆H₅)₃CSCl. Its significance lies in the sterically demanding triphenylmethyl (trityl) group attached to a reactive sulfenyl chloride moiety. This unique structure makes it a valuable reagent for introducing the tritylthio group, which serves as a protecting group for thiols and amines, and as an intermediate in the synthesis of various sulfur-containing compounds. Understanding its spectral signature is paramount for verifying its purity and for monitoring its reactions.

The compound's molecular architecture, featuring three phenyl rings, gives rise to a distinct and predictable NMR spectrum. The key to interpreting this spectrum lies in understanding the symmetry and electronic environment of the carbon and hydrogen atoms within the molecule.

Core NMR Spectral Data

The NMR data presented here is based on the characterization of this compound following its synthesis. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by the signals from the aromatic protons of the three phenyl rings. Due to the rapid rotation of the phenyl groups around the C-C bond axis under typical NMR conditions, the ortho, meta, and para protons on each ring become chemically equivalent.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet (m) | 15H | Aromatic (Ar-H) |

Note: The exact chemical shift range can vary slightly depending on the solvent and concentration.

Interpretation and Causality: The 15 aromatic protons resonate as a complex, overlapping multiplet in the downfield region of the spectrum. This is a hallmark of the triphenylmethyl group. The deshielding effect of the aromatic ring currents causes these protons to appear at a relatively high chemical shift. The lack of distinct, well-resolved signals for the ortho, meta, and para protons is due to their similar electronic environments and the resulting small differences in their resonance frequencies, leading to significant signal overlap.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework, benefiting from the greater chemical shift dispersion. Due to the molecule's C₃ symmetry axis, the 19 carbon atoms give rise to only five distinct signals: one for the central quaternary carbon, and four for the aromatic carbons (ipso, ortho, meta, and para).

Table 2: Summary of ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~144.1 | Aromatic C-ipso (CAr-C(Ph)₂) | Quaternary carbon, deshielded by attachment to the central carbon. |

| ~129.8 | Aromatic C-ortho | Aromatic CH carbon, influenced by proximity to the central bulky group. |

| ~128.3 | Aromatic C-para | Aromatic CH carbon, least affected by substitution. |

| ~127.2 | Aromatic C-meta | Aromatic CH carbon, with a chemical shift typical for unsubstituted benzene rings. |

| ~75.0 | Quaternary Carbon (C-SCl) | Aliphatic quaternary carbon, significantly deshielded by the attached sulfur and chlorine atoms. |

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

Interpretation and Causality:

-

Quaternary Carbon (C-SCl): This signal is highly diagnostic. Its downfield shift to ~75.0 ppm is a direct consequence of the electronegative sulfur and chlorine atoms withdrawing electron density from the central carbon.

-

Aromatic Carbons: The four distinct signals for the 18 aromatic carbons confirm the molecule's symmetry. The ipso carbon (the one attached to the central quaternary carbon) is the most deshielded of the aromatic signals. The ortho, meta, and para carbons appear in the typical aromatic region, with their specific assignments based on established substituent effects in substituted benzenes.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of the NMR data is contingent upon a meticulous experimental approach. This compound is sensitive to moisture and can hydrolyze. Therefore, adherence to anhydrous techniques is critical.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure all glassware (NMR tube, vials, pipettes) is thoroughly oven-dried or flame-dried under vacuum.

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃ from a sealed ampoule or passed through a drying column).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a dry pipette or syringe, transfer the solution into a dry 5 mm NMR tube.

-

Cap the NMR tube securely. If the experiment is to be run over an extended period, sealing the cap with Parafilm is recommended.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard single-pulse experiment.

-

Use a spectral width of approximately 12-15 ppm.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., using a zgpg pulse program).

-

Use a spectral width of approximately 200-220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for the quaternary carbons to fully relax and be accurately observed.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon signals.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully.

-

Reference the spectra. For CDCl₃, the residual proton signal is at 7.26 ppm (¹H) and the carbon signal is at 77.16 ppm (¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Visualization of Structure and Workflow

To visually correlate the spectral data with the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of TrSCl with carbon assignments.

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The NMR spectra of this compound are distinct and informative. The ¹H spectrum is characterized by a single, broad multiplet for the fifteen aromatic protons, while the ¹³C spectrum displays five sharp signals, reflecting the molecule's inherent symmetry and the electronic effects of the sulfenyl chloride group. Proper, anhydrous sample preparation is crucial for obtaining high-quality, reproducible data and avoiding hydrolysis-induced artifacts. This guide provides the foundational spectral knowledge and practical protocols necessary for scientists working with this important chemical reagent.

References

As comprehensive, directly citable experimental NMR data for this compound was not available in the searched literature, the spectral data presented is based on established chemical principles and analysis of the closely related triphenylmethyl (trityl) structural motif. The provided protocols represent best practices in NMR spectroscopy for air- and moisture-sensitive compounds.

An In-depth Technical Guide to the Physical Properties of Triphenylmethanesulfenyl Chloride

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of triphenylmethanesulfenyl chloride (TrSCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from established chemical sources and peer-reviewed literature. It details the compound's structural, physicochemical, and spectroscopic characteristics, offering both foundational knowledge and practical insights. The guide includes structured data tables for quick reference, detailed experimental considerations for property verification, and visual diagrams to elucidate molecular structure and analytical workflows, ensuring a thorough understanding for both theoretical and applied contexts.

Introduction and Molecular Identity

This compound, also known as tritylsulfenyl chloride, is an organosulfur compound widely utilized in synthetic organic chemistry. Its primary application lies in its function as a protecting group, particularly for amino and hydroxyl functionalities, due to the stable yet selectively cleavable sulfenamide and sulfenate linkages it forms.[1] The bulky trityl (triphenylmethyl) group confers significant steric hindrance, influencing the compound's reactivity and physical behavior. This guide focuses exclusively on its fundamental physical properties, which are paramount for its handling, characterization, and application in complex synthetic pathways.

Molecular Structure: The molecule consists of a central carbon atom bonded to three phenyl rings (the triphenylmethyl or "trityl" group) and a sulfenyl chloride (-SCl) moiety. This structure is key to its reactivity and its distinct physical characteristics.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a reagent are primary determinants of its handling, storage, and reaction conditions. This compound is a solid at room temperature, with a distinct yellow color.[2][3] Its nonpolar character, dominated by the three phenyl rings, dictates its solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₅ClS | [2][4][5] |

| Molecular Weight | 310.84 g/mol | [2][3][4][5] |

| Appearance | Yellow Solid | [2][3] |

| Melting Point | 137 °C | [2] |

| Boiling Point | 421.5 ± 44.0 °C (Predicted) | [2] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 24165-03-5 | [2][3][4][5] |

Solubility Profile:

-

Soluble: Dichloromethane, Ethyl Acetate, Methanol.[2]

-

Insoluble: Insoluble in water, where it is prone to hydrolysis. The analogous compound, triphenylmethyl chloride, is also noted to be insoluble in water.[6][7]

Expert Insight: The choice of solvent for reactions involving TrSCl is critical. Anhydrous chlorinated solvents like dichloromethane are often preferred as they readily dissolve the reagent without promoting decomposition. While solubility in methanol is noted, caution is advised as protic solvents can lead to solvolysis over time.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The integration of this region should correspond to 15 protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the central quaternary carbon of the trityl group.

Causality in Experimental Choice: When preparing an NMR sample, the choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is an excellent choice due to its high dissolving power for TrSCl and its single residual solvent peak that does not interfere with the aromatic signals of the analyte.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of TrSCl is characterized by:

-

Aromatic C-H stretching: Peaks typically appear just above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-S and S-Cl stretches: These are weaker and occur in the fingerprint region (< 800 cm⁻¹).

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of a pure, unhydrolyzed sample.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (MW: 310.84), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. A key fragmentation pattern would involve the loss of the chlorine or the entire sulfenyl chloride group to yield the highly stable trityl cation (C(Ph)₃⁺) at m/z 243.[4]

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating system for verifying the purity of a this compound sample via melting point analysis. A sharp melting range close to the literature value indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: Use a fresh sample. Set the apparatus to heat at a rate of 1-2 °C per minute once the temperature is ~15-20 °C below the expected melting point (137 °C).[2]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for experimental melting point determination.

Handling, Storage, and Safety

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[4][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times during handling.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation.[2][3] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent hydrolysis.

-

Transport: This material is classified as a Dangerous Good for transport, which may incur additional shipping requirements.[5]

Conclusion

The physical properties of this compound—a yellow, crystalline solid with a melting point of 137 °C and characteristic solubility in nonpolar organic solvents—are direct consequences of its bulky, aromatic structure.[2] A thorough understanding of these properties, verified through standard analytical techniques such as NMR, IR, and melting point determination, is fundamental for its effective and safe use in organic synthesis. The data and protocols presented in this guide provide a robust framework for scientists engaged in research and development involving this versatile reagent.

References

-

This compound | C19H15ClS | CID 342378. PubChem, National Institutes of Health. [Link]

-

Cas 76-83-5, Triphenylmethyl chloride. LookChem. [Link]

-

Trichloromethane sulfenyl chloride. Wikipedia. [Link]

-

This compound | 24165-03-5. Pharmaffiliates. [Link]

Sources

- 1. This compound - Enamine [enamine.net]

- 2. This compound CAS#: 24165-03-5 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C19H15ClS | CID 342378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 8. This compound | 24165-03-5 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling and Application of Triphenylmethanesulfenyl Chloride

For the modern researcher navigating the complexities of drug development and novel chemical synthesis, a profound understanding of reagent behavior is not merely advantageous—it is paramount. Triphenylmethanesulfenyl chloride (TrSCl), a versatile sulfenylating agent, offers significant utility in the construction of complex molecules, particularly in the formation of thioethers and sulfenamides. However, its utility is matched by a reactive profile that demands rigorous and informed handling protocols. This guide moves beyond a simple recitation of safety data, providing a deep dive into the chemical causality behind the necessary precautions, empowering researchers to not only follow procedures but to fundamentally understand them.

Core Reactivity and Hazard Profile: An Application-Focused Perspective

This compound (CAS Number: 24165-03-5) is a yellow to orange crystalline solid valued in organic synthesis as a source of the electrophilic triphenylmethylthio (tritylthio, TrS+) moiety.[1][2] Its utility stems from the bulky trityl group, which can offer steric protection or introduce specific functionality, and the reactive sulfenyl chloride (-S-Cl) bond.

The primary hazards associated with this reagent are rooted in its electrophilicity and its inherent instability in the presence of nucleophiles, particularly water.

Table 1: Hazard Identification and GHS Classification [3][4][5]

| Hazard Class | GHS Classification | Causality and Implication for Researchers |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3] The S-Cl bond is highly susceptible to nucleophilic attack by water (moisture on the skin) or biological nucleophiles, leading to the formation of corrosive byproducts like hydrochloric acid (HCl) and reactive sulfur species. |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[3] The cornea and other sensitive eye tissues are extremely vulnerable to the corrosive effects of HCl generated upon hydrolysis. The damage can be rapid and irreversible. |

| Flammability | Flammable Solid (Category 1) | While a solid, the compound can be flammable. Dusts, if generated and dispersed in the air, could present a dust explosion hazard, although this is a lower probability in typical lab-scale use. |

| Reactivity | Water Reactive | Reacts with water, potentially violently depending on the quantity and conditions. This is the central chemical property driving most handling protocols. |

The most critical aspect for a researcher to internalize is the compound's extreme moisture sensitivity. The underlying chemistry is the hydrolysis of the sulfenyl chloride bond.